

An In-depth Technical Guide to 4-Bromosalicylic Acid: From Discovery to Application

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromo-2-hydroxybenzoic Acid

Cat. No.: B155236

[Get Quote](#)

Introduction

4-Bromosalicylic acid, a halogenated derivative of salicylic acid, is a versatile organic compound that has carved a significant niche as a crucial intermediate in the synthesis of a wide array of valuable molecules.^[1] Its unique molecular architecture, featuring a benzene ring substituted with a hydroxyl group, a carboxylic acid, and a bromine atom, provides a rich platform for diverse chemical transformations.^[1] This guide offers a comprehensive exploration of 4-Bromosalicylic acid, from its historical emergence to its synthesis and pivotal role in modern drug discovery and other industrial applications. For researchers, scientists, and professionals in drug development, this document serves as a technical resource, elucidating the compound's properties, reactivity, and practical applications, with an emphasis on the rationale behind experimental methodologies.

Historical Context and Discovery

While a singular moment of discovery and a specific discoverer for 4-Bromosalicylic acid remain elusive in the historical record, its synthesis can be understood as a logical progression in the broader history of organic chemistry, particularly the exploration of salicylic acid and its derivatives. The mid-20th century saw a surge in the systematic investigation of aromatic compounds and their reactions.^[1] The well-established principles of electrophilic aromatic substitution, a cornerstone of organic chemistry, naturally led to the exploration of halogenating salicylic acid to modulate its chemical and biological properties.

The parent molecule, salicylic acid, has a rich history dating back to ancient times, with its natural precursor, salicin, being extracted from willow bark for its analgesic and antipyretic properties.[2] The industrial-scale synthesis of salicylic acid via the Kolbe-Schmitt reaction in the 19th century opened the door for the creation of a vast library of derivatives, including the famed acetylsalicylic acid (aspirin).[2] It is within this context of modifying the salicylic acid scaffold to create new therapeutic agents and industrial chemicals that 4-Bromosalicylic acid was likely first synthesized and characterized. Its emergence was not a serendipitous event but rather the product of systematic scientific inquiry into the structure-activity relationships of aromatic carboxylic acids.

Synthesis of 4-Bromosalicylic Acid

The primary and most direct route to 4-Bromosalicylic acid is through the electrophilic aromatic substitution of salicylic acid. The hydroxyl and carboxyl groups on the benzene ring are ortho-, para-directing activators, making the positions ortho and para to these groups susceptible to electrophilic attack. The steric hindrance from the existing substituents and the electronic activation favor the substitution at the para position relative to the hydroxyl group, yielding 4-Bromosalicylic acid as the major product.

Key Experimental Protocol: Electrophilic Bromination of Salicylic Acid

This protocol outlines a representative method for the synthesis of 4-Bromosalicylic acid. The choice of reagents and conditions is critical for achieving high yield and purity.

Materials:

- Salicylic acid
- Liquid bromine (Br_2)
- Glacial acetic acid
- Sodium bisulfite solution (saturated)
- Ice

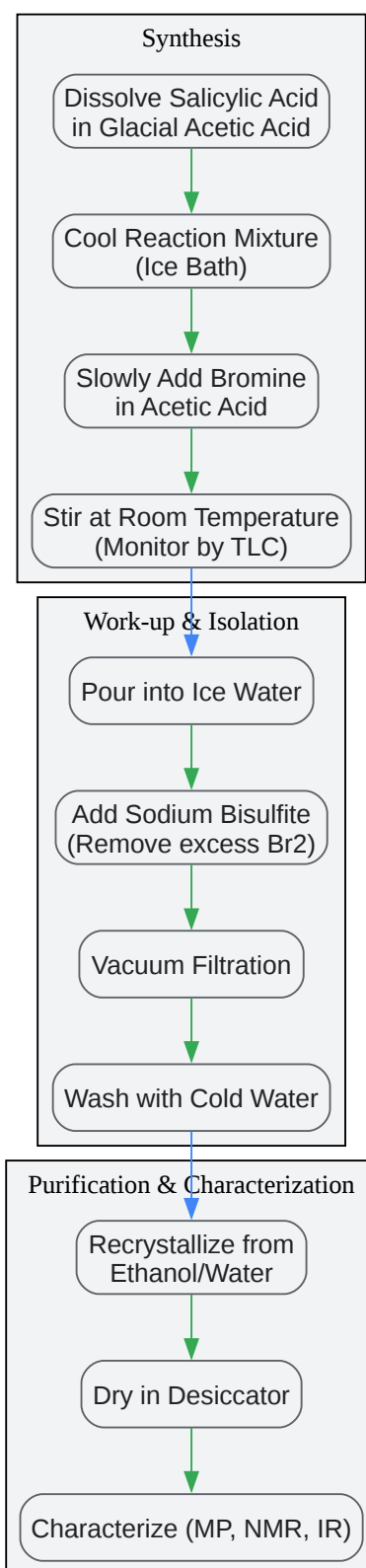
- Distilled water
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Reflux condenser
- Büchner funnel and filter paper
- Crystallizing dish

Step-by-Step Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve salicylic acid in glacial acetic acid. The acetic acid serves as a polar protic solvent that can dissolve both the salicylic acid and the bromine.
- **Bromination:** Cool the flask in an ice bath to control the exothermic reaction. Slowly add a solution of liquid bromine in glacial acetic acid dropwise from a dropping funnel with continuous stirring. The slow addition is crucial to prevent a rapid temperature increase and the formation of poly-brominated byproducts.
- **Reaction Completion:** After the addition of bromine is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- **Quenching:** Once the reaction is complete, pour the mixture into a beaker containing ice-cold water. This will precipitate the crude 4-Bromosalicylic acid.
- **Removal of Excess Bromine:** To remove any unreacted bromine, add a saturated solution of sodium bisulfite dropwise until the reddish-brown color of bromine disappears.
- **Isolation:** Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with cold distilled water to remove any remaining acetic acid and inorganic salts.

- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture. Dissolve the crude solid in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.
- **Drying and Characterization:** Dry the purified crystals in a desiccator. The final product can be characterized by determining its melting point and using spectroscopic techniques such as ^1H NMR, ^{13}C NMR, and IR spectroscopy.

Workflow Diagram for Synthesis and Purification



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of 4-Bromosalicylic acid.

Chemical and Physical Properties

4-Bromosalicylic acid is a white to off-white crystalline solid at room temperature.^[1] Its chemical properties are dictated by the interplay of the three functional groups on the aromatic ring.

Property	Value	Source
Molecular Formula	C ₇ H ₅ BrO ₃	^[3] ^[4]
Molecular Weight	217.02 g/mol	^[3] ^[4]
CAS Number	1666-28-0	^[3] ^[4]
Melting Point	216-217 °C	^[4]
Solubility	Sparingly soluble in water; soluble in organic solvents like ethanol and acetone. ^[1]	^[1]
Appearance	White to off-white crystalline solid	^[1]

The presence of the electron-withdrawing bromine atom and the carboxylic acid group influences the acidity of the phenolic hydroxyl group. The carboxylic acid moiety can undergo typical reactions such as esterification and amidation. The bromine atom can participate in various cross-coupling reactions, such as the Suzuki and Heck reactions, providing a powerful tool for further molecular elaboration.

Applications in Drug Discovery and Development

The true value of 4-Bromosalicylic acid in the scientific community lies in its role as a versatile building block for the synthesis of more complex molecules with significant biological activity. Its utility spans the development of anti-inflammatory, antimicrobial, and other therapeutic agents.

Intermediate for Anti-inflammatory Agents

The salicylic acid core is a well-known pharmacophore for anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes.^[5] By using 4-Bromosalicylic acid as

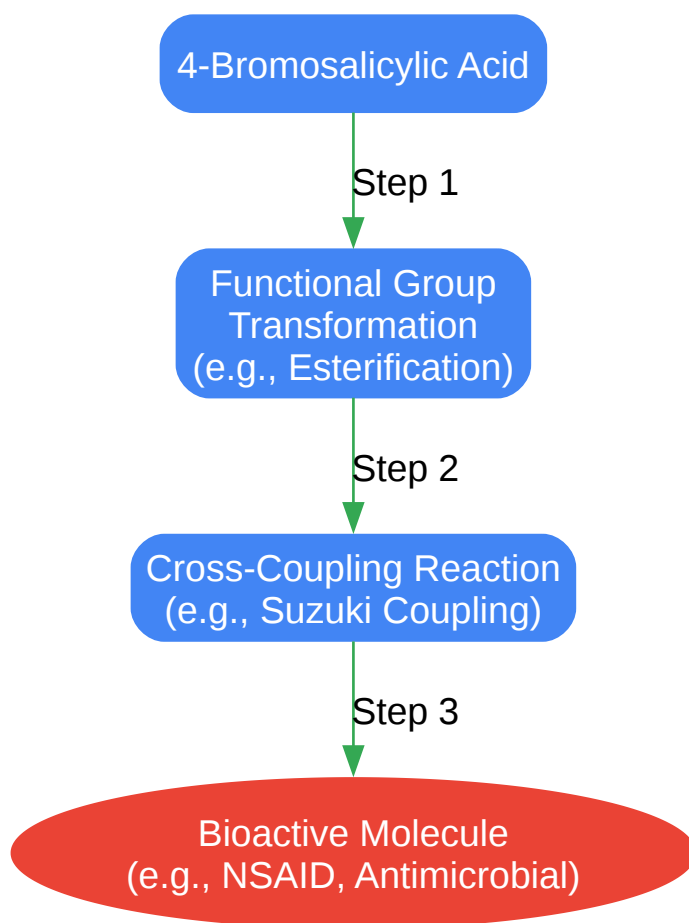
a starting material, medicinal chemists can synthesize novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved efficacy, selectivity, or pharmacokinetic profiles. The bromine atom can serve as a synthetic handle to introduce various substituents that can modulate the drug's interaction with the target enzyme.

Precursor for Antimicrobial Agents

Derivatives of salicylic acid have also demonstrated antimicrobial properties. Research has shown that compounds synthesized from 4-Bromosalicylic acid exhibit antibacterial activity. For instance, novel 4-bromo-1H-indazole derivatives, synthesized from precursors related to 4-brominated benzoic acids, have been investigated as inhibitors of the bacterial cell division protein FtsZ.[6] Furthermore, some studies have indicated that 5-bromosalicylic acid, a close isomer, has notable antibacterial reactivity.[7] This suggests that the presence and position of the bromine atom can significantly influence the antimicrobial potency of salicylic acid derivatives.

Illustrative Synthetic Pathway in Drug Development

The following diagram illustrates a generalized synthetic pathway where 4-Bromosalicylic acid serves as a key intermediate in the generation of a hypothetical bioactive molecule. This exemplifies the strategic importance of this compound in medicinal chemistry.



[Click to download full resolution via product page](#)

Caption: Role of 4-Bromosalicylic acid as an intermediate in drug synthesis.

Conclusion

4-Bromosalicylic acid, while not associated with a landmark discovery event, represents a significant molecule in the arsenal of synthetic organic chemistry. Its straightforward synthesis from salicylic acid, coupled with the versatile reactivity of its functional groups, has established it as a valuable intermediate in the pharmaceutical and chemical industries. For researchers in drug development, a thorough understanding of the synthesis, properties, and reactivity of 4-Bromosalicylic acid is essential for the rational design and synthesis of novel therapeutic agents. This guide has provided a comprehensive overview, underscoring the enduring importance of this seemingly simple yet powerful chemical entity.

References

- PubMed. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors.
- MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
- PubMed. Salicylic acid and some of its derivatives as antibacterial agents for viscose fabric.
- Synthesis and Study Ant inflammatory activity of Acetyl salicylic acid derivatives.
- Pharmaceutical Chemistry Synthesis of salicylic acid.
- ResearchGate. The synthesis of para-aminosalicylic acid. I. The synthesis of C-14 carboxyl-labeled p-aminosalicylic acid.
- PubMed. Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 3/4-bromo benzohydrazide derivatives.
- National Institutes of Health. General Method for Synthesis of Salicylic Acids from Phenols via Pd-Catalyzed Silanol-Directed C–H Carboxylation.
- National Institutes of Health. The Discovery of Aspirin's Antithrombotic Effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Synthesis and biological evaluation of orally active prodrugs and analogs of para-Aminosalicylic Acid (PAS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. scbt.com [scbt.com]
- 4. 4-Bromo-2-hydroxybenzoic acid 97 1666-28-0 [sigmaaldrich.com]
- 5. pharmacy.uobasrah.edu.iq [pharmacy.uobasrah.edu.iq]
- 6. Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Salicylic acid and some of its derivatives as antibacterial agents for viscose fabric - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Bromosalicylic Acid: From Discovery to Application]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b155236#discovery-and-history-of-4-bromosalicylic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com